molecular formula C9H12FN B8778024 4-fluoro-N-propylaniline

4-fluoro-N-propylaniline

Cat. No.: B8778024
M. Wt: 153.20 g/mol
InChI Key: CPBZXHWWPFPWMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-N-propylaniline is an aromatic amine derivative with a fluorine atom at the para position of the benzene ring and a propyl group attached to the nitrogen atom. Its molecular formula is C₉H₁₂FN (molecular weight: 153.2 g/mol). The compound is structurally characterized by the electron-withdrawing fluorine substituent and the electron-donating propyl group, which influence its electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C9H12FN

Molecular Weight

153.20 g/mol

IUPAC Name

4-fluoro-N-propylaniline

InChI

InChI=1S/C9H12FN/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6,11H,2,7H2,1H3

InChI Key

CPBZXHWWPFPWMN-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC=C(C=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Electronic Properties

  • 4-Fluoro-N-propylaniline : The propyl group (C₃H₇) donates electrons via inductive effects, increasing the basicity of the aniline nitrogen compared to unsubstituted 4-fluoroaniline. The fluorine atom withdraws electrons, stabilizing the aromatic ring and directing electrophilic substitution to the ortho and meta positions .
  • 4-Fluoro-N-[1-(4-fluorophenyl)propyl]-2-methylaniline (C₁₆H₁₇F₂N): The bulky substituent (a fluorophenylpropyl group) introduces steric hindrance and additional electron-withdrawing effects from the second fluorine atom. This reduces nitrogen basicity and may limit reactivity in substitution reactions .
  • N,N-Diallyl-4-fluoroaniline (C₁₂H₁₃FN): The allyl groups (C₃H₅) exhibit resonance effects, slightly withdrawing electrons from the nitrogen. This lowers basicity compared to the propyl derivative. The compound is reported as a yellow oil, suggesting lower crystallinity and higher solubility in organic solvents .
  • Tetrafluoro-propyl derivatives (e.g., N-(2,3,3,3-Tetrafluoro-2-phenoxypropyl)aniline): The high electronegativity of fluorine atoms strongly withdraws electrons, rendering the nitrogen less basic. Iodo-substituted analogs (e.g., 4-Iodo-N-(2,3,3,3-tetrafluoro-2-phenoxypropyl)aniline) further increase molecular weight and reactivity in cross-coupling reactions .

Molecular Weight and Physical State

Compound Name Molecular Formula Molecular Weight (g/mol) Physical State
4-Fluoro-N-propylaniline C₉H₁₂FN 153.2 Likely liquid/low-melting solid
4-Fluoro-N-[1-(4-fluorophenyl)propyl]-2-methylaniline C₁₆H₁₇F₂N 261.3 Solid (inferred)
N,N-Diallyl-4-fluoroaniline C₁₂H₁₃FN 194.2 (estimated) Yellow oil
N-(2,3,3,3-Tetrafluoro-2-phenoxypropyl)aniline C₁₅H₁₁F₄NO 309.3 Solid (inferred)

Notes:

  • Bulky substituents (e.g., fluorophenylpropyl) correlate with higher molecular weights and reduced solubility in polar solvents.
  • Allyl derivatives exhibit lower viscosity due to unsaturated bonds and weaker intermolecular forces .

Data Tables

Table 1: Key Structural and Electronic Comparisons

Compound Substituent Features Basicity (Relative) Key Reactivity
4-Fluoro-N-propylaniline Propyl (electron-donating) High Nucleophilic substitutions
N,N-Diallyl-4-fluoroaniline Allyl (resonance-withdrawing) Moderate Cycloaddition, polymerization
4-Fluoro-N-[1-(4-fluorophenyl)propyl]-2-methylaniline Bulky fluorophenylpropyl Low Sterically hindered reactions
Tetrafluoro-propyl derivatives Strongly electron-withdrawing fluorine Very low Cross-coupling, stability in harsh conditions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.